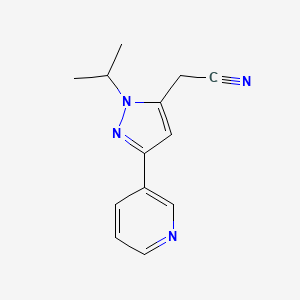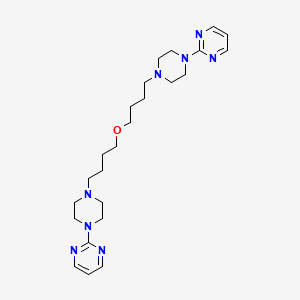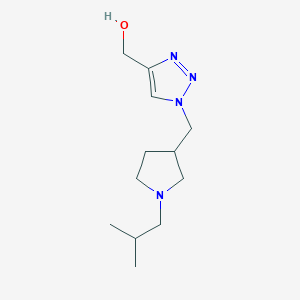![molecular formula C12H22N2O2 B13427184 1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13427184.png)
1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one is a heterocyclic compound that features a unique structure combining elements of pyridine and oxazepine rings
Métodos De Preparación
The synthesis of 1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an aminophenol derivative with a suitable halogenated compound can lead to the formation of the oxazepine ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.
Análisis De Reacciones Químicas
1-Isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Halogenation or alkylation reactions can introduce new substituents into the molecule, using reagents like halogens or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified oxazepine derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
1-Isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mecanismo De Acción
The mechanism of action of 1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar compounds to 1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one include other oxazepine derivatives and heterocyclic compounds with similar ring structures. For example:
1,3-Oxazepine: Known for its antioxidant properties and applications in medicinal chemistry.
Dibenzo[b,e][1,4]oxazepin-11(5H)-one: Used in the synthesis of various pharmaceuticals and materials.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H22N2O2 |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)6-14-11-3-4-13-5-10(11)7-16-8-12(14)15/h9-11,13H,3-8H2,1-2H3 |
Clave InChI |
FSQUZBPXIYJJPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C2CCNCC2COCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427102.png)

![2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13427129.png)

![1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13427154.png)



![(1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13427172.png)

![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13427176.png)

![3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427182.png)
![4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427190.png)
